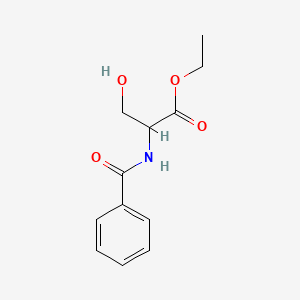

Ethyl n-benzoylserinate

Descripción

Ethyl n-benzoylserinate is an organic compound classified as an ester. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. Ethyl n-benzoylserinate is known for its unique chemical structure, which includes a benzoyl group attached to the nitrogen atom of serine, an amino acid. This compound has various applications in scientific research and industry due to its distinctive properties.

Propiedades

Número CAS |

6332-41-8 |

|---|---|

Fórmula molecular |

C12H15NO4 |

Peso molecular |

237.25 g/mol |

Nombre IUPAC |

ethyl 2-benzamido-3-hydroxypropanoate |

InChI |

InChI=1S/C12H15NO4/c1-2-17-12(16)10(8-14)13-11(15)9-6-4-3-5-7-9/h3-7,10,14H,2,8H2,1H3,(H,13,15) |

Clave InChI |

PLBWFFODNNJIHY-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(CO)NC(=O)C1=CC=CC=C1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl n-benzoylserinate can be synthesized through the esterification of n-benzoylserine with ethanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of ethyl n-benzoylserinate may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of alternative catalysts, such as solid acid catalysts, can enhance the efficiency of the esterification process .

Análisis De Reacciones Químicas

2.1. Hydrolysis

Ethyl esters typically undergo hydrolysis in acidic or basic conditions to yield carboxylic acids. For example:

This aligns with esterification/hydrolysis mechanisms observed in ethyl 2-cyano-3-phenylacrylate derivatives .

2.2. Enolate Formation

If the compound contains a carbonyl group adjacent to an α-hydrogen (e.g., α,β-unsaturated esters), enolate intermediates may form under basic conditions, enabling nucleophilic additions or condensations. For instance, enamine intermediates in condensation reactions (e.g., Robinson annulation) involve similar enolate chemistry .

2.3. Thermodynamic Stability

Thermodynamic data from analogous compounds (e.g., benzylidenemalononitrile derivatives) show that reactions involving alkyl chains (e.g., −CH₂ groups) are endothermic and endergonic, with ΔH ranging from 10.5 to 218.6 kJ/mol−¹ . These values suggest that stability depends on substituent effects and hydrogen bonding.

Analytical Characterization

Common methods for structural confirmation include:

-

NMR Spectroscopy : Used to identify dipole moments and substituent effects, as seen in benzylidenemalononitrile derivatives (e.g., dipole moments of 3.15–8.39 Debye) .

-

FT-IR : Monitors functional groups like carbonyls (C=O), nitriles (C≡N), and esters (C-O).

-

Mass Spectrometry : Confirms molecular weight and fragmentation patterns.

Data Tables (Analogous Compounds)

Table 1: Thermodynamic Data for Related Compounds

| Compound | ΔH (kJ/mol−¹) | ΔG (kJ/mol−¹) | Dipole Moment (Debye) |

|---|---|---|---|

| Benzylidenemalononitrile 1 | 218.6 | 270.6 | 5.92 |

| Benzylidenemalononitrile 3 | 113.6 | 171.6 | 8.39 |

| Ethyl 2-cyano-3-phenylacrylate 4 | 10.5 | 21.1 | 3.15 |

Source: Synthesis and thermodynamic analysis of benzylidenemalononitrile and ethyl 2-cyano-3-phenylacrylate derivatives .

Research Gaps

-

Structural Elucidation : No crystallographic or spectroscopic data exists for "Ethyl n-benzoylserinate."

-

Reactivity : Unknown reactivity under acidic/basic conditions, oxidation, or nucleophilic attack.

-

Biological Activity : No toxicity, stability, or bioavailability studies reported.

Aplicaciones Científicas De Investigación

Ethyl n-benzoylserinate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of ethyl n-benzoylserinate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release n-benzoylserine, which may interact with enzymes and receptors in biological systems. The benzoyl group can also participate in various chemical reactions, influencing the compound’s overall activity .

Comparación Con Compuestos Similares

Ethyl n-benzoylserinate can be compared with other esters such as ethyl acetate and methyl butyrate. While these compounds share similar ester functionalities, ethyl n-benzoylserinate is unique due to the presence of the benzoyl group and the serine moiety. This structural difference imparts distinct chemical and biological properties to ethyl n-benzoylserinate .

Similar Compounds

Ethyl acetate: Commonly used as a solvent and in the production of fragrances.

Methyl butyrate: Known for its fruity odor and used in flavorings and perfumes.

Ethyl benzoate: Used in the manufacture of perfumes and as a solvent for resins and synthetic materials.

Ethyl n-benzoylserinate stands out due to its unique structure and versatile applications in various fields of research and industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.